molecular formula C11H10BrNO2 B1334056 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one CAS No. 70639-82-6

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Cat. No. B1334056
CAS RN: 70639-82-6
M. Wt: 268.11 g/mol
InChI Key: CCMOBQFBGOEGEN-UHFFFAOYSA-N
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Description

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one, or 6-BQ, is an organic compound that has been widely studied due to its potential as a versatile platform for the synthesis of a variety of compounds. It is a highly reactive compound, and its structure is composed of a quinoline ring with a bromine atom at the C-2 position and an acetyl group at the C-6 position. 6-BQ is a colorless to pale yellow liquid, and is soluble in common organic solvents such as ethanol and methanol.

Scientific Research Applications

Synthesis of Polyfunctionalized Heterocyclic Compounds

Compounds like 3-(2-Bromoacetyl)-2H-chromen-2-one have been used in the synthesis of various heterocyclic compounds incorporating a coumarin moiety, such as thiophene, thiazole, pyrazole, pyran, and pyridine derivatives. These are biologically active and can be applied in pharmaceutical research .

Building Blocks for Heterocyclic Systems

The chemical reactions of 3-(bromoacetyl)coumarins serve as versatile building blocks in preparing critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds. This indicates a potential for “6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one” to be used in a similar manner .

Synthesis Procedures of Coumarin Heterocycles

There’s an overview of developed synthesis procedures involving compounds like 3-(2-Bromoacetyl)-2H-chromen-2-one for creating coumarin heterocycles. This suggests that our compound of interest could also be involved in such procedures .

properties

IUPAC Name

6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMOBQFBGOEGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373579
Record name 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

CAS RN

70639-82-6
Record name 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70639-82-6
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